molecular formula C8H9NO2 B091152 3-hydroxy-N-methylbenzamide CAS No. 15788-97-3

3-hydroxy-N-methylbenzamide

Cat. No. B091152
CAS RN: 15788-97-3
M. Wt: 151.16 g/mol
InChI Key: JJDMDNNJDGIVCG-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methylbenzamide is a compound that is part of the benzamide family, characterized by a benzene ring attached to an amide group. It is closely related to various other benzamide derivatives that have been studied for their chemical properties, metabolism, and potential applications in fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzamide derivatives, including those related to 3-hydroxy-N-methylbenzamide, involves various strategies. For instance, N-hydroxy-2-(4-methylbenzamido)benzamide was synthesized using readily available reagents, showcasing an efficient strategy for creating new benzamide compounds . Similarly, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . These methods highlight the versatility in synthesizing benzamide derivatives, which could be applied to the synthesis of 3-hydroxy-N-methylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray crystallography. For example, the crystal structure of m-hydroxybenzamide revealed that the molecules are linked by hydrogen bonds to form double-layered sheets, with the carboxamide group and benzene ring twisted to each other . Similarly, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined and showed the influence of intermolecular interactions on the geometry of the molecule . These findings provide insights into the molecular structure of 3-hydroxy-N-methylbenzamide, which likely exhibits similar hydrogen bonding and geometric characteristics.

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions, including metabolic conversions. N-(Hydroxymethyl)-benzamide was identified as a major metabolite of N-methylbenzamide, and its stability was investigated under different conditions . Chiral N-hydroxybenzamides have been synthesized and used as precursors for chiral N-oxyl radicals, which are involved in asymmetric oxidation reactions . These studies suggest that 3-hydroxy-N-methylbenzamide could also participate in metabolic pathways and serve as a precursor for radical species in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The crystal structure analysis of N-hydroxy-2-(4-methylbenzamido)benzamide provided insights into its intermolecular interactions, such as hydrogen bonds and π-stacking, which are crucial for the stability of the crystal packing . Theoretical calculations, including density functional theory (DFT), have been used to analyze the electronic properties of methyl 4-hydroxybenzoate, indicating a lower band gap value that correlates with its pharmaceutical activity . These analyses are relevant to understanding the properties of 3-hydroxy-N-methylbenzamide, which may exhibit similar intermolecular interactions and electronic characteristics.

Scientific Research Applications

  • Application in Metal-Catalyzed Reactions : A compound structurally related to 3-hydroxy-N-methylbenzamide, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, possesses an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

  • Role in Stereoselective Reduction : The compound 3H-labeled 2-hydroxy-N-[(5-hydroxy-[5-3H]-1,3,3-trimethylcyclohexyl)methyl]-5-methylbenzamide, closely related to 3-hydroxy-N-methylbenzamide, was synthesized via a stereoselective reduction method, indicating potential uses in stereospecific syntheses (Dischino et al., 1999).

  • Metabolic Conversion Research : Studies have investigated the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, providing insight into the metabolism and stability of these compounds, including derivatives of 3-hydroxy-N-methylbenzamide (Ross et al., 1983).

  • Inhibitory Effects on Poly(ADP-ribose) Synthesis : Research has explored the effects of 3-aminobenzamide, a related compound, on DNA repair, suggesting a potential for 3-hydroxy-N-methylbenzamide in similar pathways (Cleaver et al., 1985).

  • Electronic Structure and Hydrogen Bond Properties : Density functional theory-based methods were used to study compounds like 2-hydroxy-N-methylbenzamide, highlighting their relevance in understanding intramolecular hydrogen bond properties, which is crucial for developing analogues of commercial medicines (Jezierska et al., 2009).

  • Pharmaceutical and Repellent Applications : N,N-diethyl-3-methylbenzamide, closely related to 3-hydroxy-N-methylbenzamide, is widely used as an insect repellent. Research into its pharmacokinetics and safety aspects has provided valuable insights, relevant to the development of new formulations and understanding the potential side effects (Qiu et al., 1998).

Safety And Hazards

3-Hydroxy-N-methylbenzamide is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - H318 . Precautionary statements include P280 - P305 + P351 + P338 .

properties

IUPAC Name

3-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDMDNNJDGIVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326583
Record name 3-hydroxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N-methylbenzamide

CAS RN

15788-97-3
Record name 3-hydroxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-N-methylbenzamide
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Synthesis routes and methods I

Procedure details

A mixture of 3-hydroxybenzoic acid (1.3 g, 9.4 mmol) and a ethanolic methylamine solution (33%, 1.5 ml, 12.1 mmol) were stirred at 60° C. for 48 h, then the solvent was evaporated in vacuo, and the residue redissolved in a small volume of ethanol. The product precipitated from the solution by the addition of ethyl acetate. The precipitate was collected by filtration and dried to give the subtitled compound (1.3 g, 91%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxybenzoic acid (10 g, 72 mmol, 1.0 eq.) in 100 mL of anhydrous dioxane was added SOCl2 (6.5 mL, 72 mmol, 1.0 eq.). The solution was heated to reflux and stirred for 4 h. The solvent was removed and the crude was dissolved in anhydrous THF (100 mL). A solution of 2 M CH3NH2 in THF (7.2 mL, 144 mmol, 2.0 eq.) was added upon which a white suspension was formed. The solvent was evaporated and the residue was dissolved in MTBE, washed with sat. NH4Cl (aq.). The organic layer was dried (MgSO4), filtered and concentrated. Further purification by column chromatography (0-100% EtOAc in hexanes) yielded 3-hydroxy-N-methyl-benzamide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 3-hydroxybenzoic acid methyl ester (2.00 g, 0.0131 mol), methylamine (0.06 mol) and methanol (30 mL) was heated to 155° C. for 12 hours in a sealed tube. The solvent was removed in vacuo and the product was purified by column chromatography over silica gel using a gradient elution from 5 to 8% methanol in dichloromethane to give 1.20 g (60.4%) of 3-hydroxy-N-methylbenzamide as a yellow solid. MS [M+H] 152.2, 1H NMR (CDCl3) δ (ppm) 7.55 (s, 1H), 7.30 (d, J=7.8 Hz, 1H), 7.18 (d, J=7.5 Hz, 1H), 7.01 (m, 1H), 6.65 (b, 1H), 6.20 (b, 1H), 3.03 (d, J=4.8 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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